molecular formula C11H10 B8576143 (3-Methylbut-3-en-1-yn-1-yl)benzene CAS No. 1463-04-3

(3-Methylbut-3-en-1-yn-1-yl)benzene

Cat. No.: B8576143
CAS No.: 1463-04-3
M. Wt: 142.20 g/mol
InChI Key: RYPDJVWTVQJWOO-UHFFFAOYSA-N
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Description

It is a derivative of benzene, where a (3-methyl-3-buten-1-ynyl) group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbut-3-en-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the reaction of phenylacetylene with isoprene under specific conditions. This reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylbut-3-en-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylbut-3-en-1-yn-1-yl)benzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylbut-3-en-1-yn-1-yl)benzene is unique due to the presence of both a triple bond and a benzene ring in its structure.

Properties

CAS No.

1463-04-3

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

3-methylbut-3-en-1-ynylbenzene

InChI

InChI=1S/C11H10/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1H2,2H3

InChI Key

RYPDJVWTVQJWOO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 100 mmol of 2-methyl-4-phenylbut-1-en-3-ol (16.02 g) in 90 mL of tetrahydrofuran and 210 mL of carbon tetrachloride was mixed with 300 mmol (78.70 g) of dry triphenylphosphine. The solution was heated to boiling under reflux for 2 hours, whereupon a precipitate formed. After cooling, 400 mL of pentane was added and the precipitate was separated by filtration. The solvent was removed from the filtrate under reduced pressure and the residue was fractionally distilled to give 2-methyl-4-phenylbut-1-en-3-yne havng the formula: ##STR27##
Quantity
16.02 g
Type
reactant
Reaction Step One
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

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